3,3,5-Trimethyloctane

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

CAS番号 |

62016-41-5 |

|---|---|

分子式 |

C11H24 |

分子量 |

156.31 g/mol |

IUPAC名 |

3,3,5-trimethyloctane |

InChI |

InChI=1S/C11H24/c1-6-8-10(3)9-11(4,5)7-2/h10H,6-9H2,1-5H3 |

InChIキー |

BEFCOJKHEMBPSK-UHFFFAOYSA-N |

正規SMILES |

CCCC(C)CC(C)(C)CC |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Fundamental Properties of 3,3,5-Trimethyloctane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core fundamental properties of 3,3,5-trimethyloctane, a branched alkane hydrocarbon. The information is curated for researchers, scientists, and professionals in drug development who require a detailed understanding of its physicochemical characteristics, safety profile, and experimental considerations.

Chemical and Physical Properties

This compound is a saturated hydrocarbon with the chemical formula C₁₁H₂₄. As a branched alkane, its structure influences its physical properties, such as boiling point and density, distinguishing it from its straight-chain isomer, n-undecane.

Table 1: General and Computed Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₄ | [1] |

| Molecular Weight | 156.31 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 62016-41-5 | [1] |

| Canonical SMILES | CCCC(C)CC(C)(C)CC | [1] |

| InChIKey | BEFCOJKHEMBPSK-UHFFFAOYSA-N | [1] |

Table 2: Physicochemical Data for this compound

| Property | Experimental Value | Estimated Value | Source |

| Boiling Point | 174.7 °C | 174 °C | [2] |

| Density | 0.7470 g/cm³ | - | [2] |

| Refractive Index | 1.4190 | - | [2] |

| Melting Point | - | -57.06 °C | [2] |

Branched alkanes, such as this compound, generally exhibit lower boiling points than their straight-chain isomers due to reduced surface area, which leads to weaker van der Waals forces.[3] They are non-polar molecules and are thus insoluble in water but soluble in non-polar organic solvents.[3] Alkanes are also less dense than water.[4]

Experimental Protocols

2.1. Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a compound like this compound, a common and effective method for boiling point determination is the Thiele Tube Method .

-

Principle: This method relies on the principle that at the boiling point, the vapor pressure of the liquid inside a capillary tube will equal the atmospheric pressure, causing a rapid stream of bubbles to emerge.

-

Apparatus: A Thiele tube, mineral oil, a thermometer, a small test tube, and a capillary tube are required.

-

Procedure:

-

A small amount of the this compound sample is placed in the small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the sample.

-

The test tube is attached to a thermometer and immersed in the mineral oil within the Thiele tube.

-

The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.

-

As the temperature rises, air trapped in the capillary tube will expand and exit as bubbles.

-

When the boiling point is reached, a continuous stream of bubbles will emerge from the capillary tube.

-

The heat is then removed, and the temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.

-

2.2. Density Measurement

Density is the mass per unit volume of a substance. For liquids like this compound, density can be accurately measured using a pycnometer or a digital density meter .

-

Principle: A pycnometer is a flask with a specific, accurately known volume. By weighing the pycnometer empty, filled with the sample, and filled with a reference substance of known density (like water), the density of the sample can be calculated. Digital density meters operate on the principle of an oscillating U-tube, where the frequency of oscillation is dependent on the density of the sample filling the tube.

-

Apparatus: A pycnometer of a suitable volume, a precision balance, and a thermostatically controlled water bath.

-

Procedure (using a pycnometer):

-

The empty pycnometer is thoroughly cleaned, dried, and weighed.

-

The pycnometer is filled with this compound, ensuring no air bubbles are trapped, and placed in a water bath at a constant temperature until thermal equilibrium is reached.

-

The pycnometer is removed, carefully dried on the outside, and weighed again.

-

The process is repeated with distilled water.

-

The density of the sample is calculated using the formula: ρ_sample = (m_sample / m_water) * ρ_water

-

2.3. Refractive Index Measurement

The refractive index is a dimensionless number that describes how fast light travels through a material. It is a characteristic property of a substance and is temperature and wavelength dependent.

-

Principle: An Abbe refractometer is commonly used to measure the refractive index of liquids. It works by measuring the critical angle of total internal reflection between a prism of high refractive index and the sample.

-

Apparatus: An Abbe refractometer with a light source (typically a sodium D-line lamp, 589 nm) and a constant temperature water circulator.

-

Procedure:

-

The refractometer is calibrated using a standard of known refractive index (e.g., distilled water).

-

A few drops of the this compound sample are placed on the prism surface.

-

The prism is closed, and the light source and eyepiece are adjusted until a clear borderline between light and dark fields is visible.

-

The borderline is aligned with the crosshairs in the eyepiece.

-

The refractive index is read directly from the instrument's scale. The temperature should also be recorded.

-

Synthesis

While specific industrial synthesis routes for this compound are proprietary, branched alkanes in this carbon range are typically produced through processes such as the alkylation of lighter alkanes and alkenes or the isomerization of linear alkanes. For laboratory-scale synthesis, a common approach would be a Grignard reaction followed by reduction. For instance, the reaction of a suitable Grignard reagent with a ketone, followed by dehydration and hydrogenation, could yield the desired branched alkane structure. One potential, though not experimentally verified, synthetic pathway is the aldol (B89426) condensation of furfural (B47365) and methyl isobutyl ketone followed by hydrodeoxygenation to produce C10 and C11 branched alkanes.[5]

Safety, Toxicology, and Environmental Fate

A specific Safety Data Sheet (SDS) for this compound is not publicly available. However, based on data for similar C11-C15 isoalkanes, a general safety profile can be inferred.[6]

4.1. Toxicological Profile

-

Acute Toxicity: The acute oral, dermal, and inhalation toxicity of C9-C14 aliphatic hydrocarbons is generally low.[6]

-

Aspiration Hazard: Like many hydrocarbons, this compound is likely to be an aspiration hazard, meaning ingestion and subsequent entry into the lungs can cause severe lung damage.

-

Skin and Eye Irritation: C9-C14 aliphatic hydrocarbons are generally not considered skin or eye irritants.[6] However, repeated or prolonged skin contact may cause dryness or cracking.[7][8]

-

Sensitization: These substances are not typically dermal sensitizers.[6]

-

Carcinogenicity and Mutagenicity: There is no evidence to suggest that C11 isoalkanes are carcinogenic or mutagenic.

4.2. Environmental Fate

-

Biodegradation: Branched alkanes are generally expected to be biodegradable, although the rate of degradation can be slower than for linear alkanes.[6][9] Both aerobic and anaerobic degradation pathways for alkanes by microorganisms have been identified.[9][10]

-

Bioaccumulation: Some constituents of C11-C15 isoalkane mixtures have the potential to bioaccumulate.[6]

-

Mobility: Due to their low water solubility and tendency to adsorb to organic matter, branched alkanes are expected to have low mobility in soil and sediment.[6]

Table 3: General Safety Recommendations for Handling Branched Alkanes

| Precaution | Recommendation |

| Handling | Use in a well-ventilated area. Avoid breathing vapors. Avoid contact with skin and eyes. |

| Personal Protective Equipment | Wear safety glasses, chemical-resistant gloves, and appropriate protective clothing. |

| Fire and Explosion | Highly flammable liquid and vapor. Keep away from heat, sparks, and open flames. Use non-sparking tools. |

| First Aid | Inhalation: Move to fresh air. Skin Contact: Wash with soap and water. Eye Contact: Rinse with plenty of water. Ingestion: Do NOT induce vomiting. Seek immediate medical attention. |

Visualization of Methodological Workflow

As a simple, non-biologically active alkane, this compound is not involved in signaling pathways. The experimental workflows for determining its fundamental properties are linear and straightforward, not necessitating complex graphical representation. For clarity, the logical flow for property determination is outlined below.

References

- 1. This compound | C11H24 | CID 18709971 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [chemicalbook.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Physical Properties of Alkanes | OpenOChem Learn [learn.openochem.org]

- 5. Solvent-free synthesis of C10 and C11 branched alkanes from furfural and methyl isobutyl ketone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. santos.com [santos.com]

- 7. carlroth.com [carlroth.com]

- 8. carlroth.com [carlroth.com]

- 9. Structural insights into diversity and n-alkane biodegradation mechanisms of alkane hydroxylases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anaerobic Degradation of Alkanes by Marine Archaea - PubMed [pubmed.ncbi.nlm.nih.gov]

physicochemical characteristics of 3,3,5-Trimethyloctane

An In-depth Technical Guide to the Physicochemical Characteristics of 3,3,5-Trimethyloctane

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, tailored for researchers, scientists, and professionals in drug development. The document summarizes key quantitative data, details relevant experimental methodologies, and presents a logical workflow for the characterization of branched alkanes.

Core Physicochemical Data

This compound is a branched alkane, a class of saturated hydrocarbons. Its physical and chemical properties are primarily dictated by its molecular structure and the resulting intermolecular van der Waals forces. The following table summarizes its key physicochemical characteristics.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₂₄ | [1][2] |

| Molecular Weight | 156.31 g/mol | [2][3] |

| IUPAC Name | This compound | [2] |

| CAS Number | 62016-41-5 | [2] |

| Boiling Point | 174 °C[1]; 174.7 °C[4] | [1][4] |

| Melting Point | -57.06 °C (estimate) | [1] |

| Density | 0.7470 g/cm³ | [1] |

| Refractive Index | 1.4190 | [1] |

Experimental Protocols

The determination of the physicochemical properties of liquid hydrocarbons such as this compound involves a range of standard laboratory techniques. Below are detailed methodologies for key experimental procedures.

Boiling Point Determination (Thiele Tube Method)

The boiling point is a fundamental physical property used for substance identification and purity assessment.[5][6] The Thiele tube method is a convenient technique for this determination using a small sample volume.[7]

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[5] In this method, a sample is heated, and its vapor is trapped in an inverted capillary tube. The boiling point is recorded as the temperature at which the liquid re-enters the capillary tube upon cooling.

Procedure:

-

A small quantity (approx. 0.5 mL) of this compound is placed into a small test tube or a Durham tube.[7]

-

A capillary tube, sealed at one end, is placed open-end-down into the liquid sample.[7]

-

The sample tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[7]

-

The entire assembly is placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil), ensuring the sample is immersed.[7]

-

The side arm of the Thiele tube is gently and continuously heated. This design promotes uniform heat circulation.[7]

-

Heating continues until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube. This indicates that the air in the capillary tube has been replaced by the sample's vapor.

-

The heat source is removed, and the apparatus is allowed to cool slowly.

-

The boiling point is the temperature recorded at the exact moment the bubbling ceases and the liquid begins to be drawn back into the capillary tube.[6]

-

The atmospheric pressure should be recorded, as boiling points are pressure-dependent.

Density Measurement (Pycnometer Method)

Density is a crucial property for material characterization and process calculations. The pycnometer method offers high precision for determining the density of liquids.[8][9]

Principle: Density is defined as mass per unit volume.[10] A pycnometer is a glass flask with a precisely known volume. By measuring the mass of the pycnometer when empty, when filled with a reference substance (like deionized water), and when filled with the sample liquid, the density of the sample can be accurately calculated.[8]

Procedure:

-

The pycnometer (density bottle) is thoroughly cleaned with a suitable solvent (e.g., acetone) and dried completely.[8]

-

The mass of the empty, dry pycnometer is measured using an analytical balance (m₁).

-

The pycnometer is filled with deionized water of a known temperature and density. The stopper is inserted, ensuring any excess liquid is expelled through the capillary, and the exterior is dried.

-

The mass of the water-filled pycnometer is measured (m₂). The volume of the pycnometer (V) can be calculated using the density of water at that temperature.

-

The pycnometer is emptied, cleaned, and dried again.

-

It is then filled with the this compound sample, and its mass is measured (m₃) following the same procedure as in step 3.

-

The density of the sample (ρ_sample) is calculated using the formula: ρ_sample = (m₃ - m₁) / V

-

All measurements should be conducted at a constant, recorded temperature to ensure accuracy, as density is temperature-dependent.[8][10]

Purity and Isomer Separation (Gas Chromatography)

Gas chromatography (GC) is the standard method for separating and analyzing volatile compounds like branched alkanes.[11][12] It is essential for confirming purity and identifying isomers within a sample.

Principle: GC separates components of a mixture based on their differential partitioning between a stationary phase (a high-boiling liquid coated on an inert solid support within a column) and a mobile phase (an inert carrier gas). Compounds with lower boiling points and weaker interactions with the stationary phase elute faster. For alkanes, elution is primarily based on boiling point.[11]

Procedure:

-

Column Selection: A non-polar capillary column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase, is typically used for hydrocarbon analysis. These columns separate alkanes effectively based on their boiling points and are thermally stable for high-boiling compounds.[11]

-

Instrument Setup:

-

Injector: A split/splitless injector is set to a high temperature (e.g., 250-300 °C) to ensure rapid vaporization of the sample.

-

Carrier Gas: High-purity helium or hydrogen is used as the mobile phase at a constant flow rate.

-

Oven Program: The column oven temperature is programmed to start at a low temperature, hold for a few minutes, and then ramp up at a controlled rate (e.g., 5-10 °C/min) to a final temperature that is sufficient to elute all components.

-

Detector: A Flame Ionization Detector (FID) is commonly used for hydrocarbons due to its high sensitivity.

-

-

Sample Preparation and Injection: A dilute solution of this compound in a volatile solvent (e.g., hexane (B92381) or pentane) is prepared. A small volume (typically 1 µL) is injected into the GC.

-

Data Analysis: The resulting chromatogram plots detector response versus retention time. The peak corresponding to this compound can be identified by comparing its retention time to that of a known standard. The purity of the sample is determined by the relative area of its peak compared to the total area of all peaks in the chromatogram.

Logical Workflow Visualization

The following diagram illustrates a typical workflow for the physicochemical characterization of a branched alkane like this compound.

Caption: Logical workflow for the physicochemical characterization of this compound.

References

- 1. This compound [chemicalbook.com]

- 2. This compound | C11H24 | CID 18709971 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (5R)-3,3,5-trimethyloctane | C11H24 | CID 143538900 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [chemister.ru]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. Video: Boiling Points - Concept [jove.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. scribd.com [scribd.com]

- 9. News - Liquid Density Measurement in Hydrocarbon Separation Processes [lonnmeter.com]

- 10. ASTM D5002 Method for Testing the Density of Oils | Ayalytical [ayalytical.com]

- 11. benchchem.com [benchchem.com]

- 12. academic.oup.com [academic.oup.com]

3,3,5-Trimethyloctane molecular structure and isomerism

An In-Depth Technical Guide to the Molecular Structure and Isomerism of 3,3,5-Trimethyloctane

This technical guide provides a comprehensive overview of the molecular structure, isomerism, and physicochemical properties of this compound. It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry who require a detailed understanding of this branched-chain alkane.

Molecular Structure

This compound is a saturated hydrocarbon with the chemical formula C₁₁H₂₄.[1][2][3][4][5] Its IUPAC name indicates an eight-carbon parent chain (octane) with three methyl group substituents.[1] Two of these methyl groups are located on the third carbon atom, and one is on the fifth carbon atom.[6] The molecular weight of this compound is approximately 156.31 g/mol .[1][2]

The structural formula can be represented as CH₃CH₂C(CH₃)₂CH₂CH(CH₃)CH₂CH₂CH₃.[3] This structure features a chiral center at the C5 carbon, which will be discussed in the isomerism section.

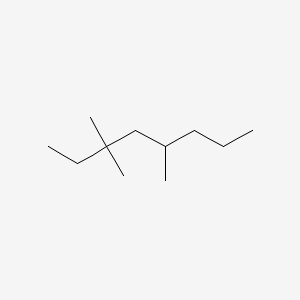

Caption: Molecular structure of this compound.

Isomerism

Isomers are compounds that have the same molecular formula but different structural arrangements. This compound exhibits both constitutional isomerism and stereoisomerism.

Constitutional Isomerism

Constitutional isomers, also known as structural isomers, have the same molecular formula (C₁₁H₂₄ in this case) but differ in the connectivity of their atoms.[7] The trimethyloctane family includes several constitutional isomers, distinguished by the positions of the three methyl groups on the octane (B31449) backbone.

Examples of constitutional isomers of this compound include:

-

3,5,5-Trimethyloctane [11]

-

2,2,7-Trimethyloctane

Stereoisomerism

Stereoisomers have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientation of their atoms in space. The presence of a chiral center in this compound gives rise to stereoisomerism.

The fifth carbon atom (C5) is bonded to four different groups: a hydrogen atom, a methyl group, a propyl group, and a (3,3-dimethyl)pentyl group. This makes C5 a stereocenter, meaning the molecule is chiral. As a result, this compound exists as a pair of non-superimposable mirror images called enantiomers. These are designated as (5R)-3,3,5-trimethyloctane and (5S)-3,3,5-trimethyloctane.[2]

Caption: Isomeric relationships of this compound.

Physicochemical Data

The following table summarizes key quantitative data for this compound.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₂₄ | [1][3][4][5] |

| Molecular Weight | 156.31 g/mol | [1][2][3] |

| Boiling Point | 174 - 174.7 °C | [3][4] |

| Melting Point | -57.06 °C (estimated) | [4] |

| Density | 0.7470 g/cm³ | [4] |

| Refractive Index | 1.4190 | [4] |

| CAS Registry Number | 62016-41-5 | [1][5] |

Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound was not available in the surveyed literature. However, a plausible synthetic route can be conceptualized using standard organometallic reactions, such as the Grignard reaction.

Hypothetical Synthesis Workflow

A generalized workflow for a potential synthesis is outlined below. This protocol is illustrative and would require optimization and adaptation for a laboratory setting.

Caption: Hypothetical synthesis workflow for this compound.

General Laboratory Procedure

The synthesis would involve the coupling of a Grignard reagent (e.g., propylmagnesium bromide) with a suitable alkyl halide (e.g., 5-halo-3,3-dimethylpentane derivative).

-

Preparation of Grignard Reagent: The Grignard reagent would be prepared by reacting propyl bromide with magnesium turnings in an anhydrous ether solvent (e.g., diethyl ether or THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Coupling Reaction: The second reactant, a suitable C8 alkyl halide with methyl groups at the C3 position, would be synthesized separately and then added dropwise to the Grignard reagent at a controlled temperature.

-

Workup: After the reaction is complete, it would be quenched by the careful addition of an aqueous solution, such as saturated ammonium (B1175870) chloride, to decompose any unreacted Grignard reagent.

-

Extraction and Purification: The organic layer would be separated, washed, dried, and the solvent removed. The final product, this compound, would be purified from byproducts and starting materials, likely via fractional distillation.

Safety Note: All procedures should be conducted by personnel trained in experimental organic chemistry in a well-ventilated fume hood.[12][13] All hazardous materials must be handled using standard safety protocols, and chemical waste must be disposed of in accordance with local regulations.[12][13]

References

- 1. This compound | C11H24 | CID 18709971 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (5R)-3,3,5-trimethyloctane | C11H24 | CID 143538900 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [chemister.ru]

- 4. This compound [chemicalbook.com]

- 5. This compound [webbook.nist.gov]

- 6. brainly.com [brainly.com]

- 7. byjus.com [byjus.com]

- 8. 2,3,5-trimethyloctane [webbook.nist.gov]

- 9. 3,4,5-trimethyloctane [webbook.nist.gov]

- 10. 3,4,5-Trimethyloctane | C11H24 | CID 12757233 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. homework.study.com [homework.study.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. Organic Syntheses Procedure [orgsyn.org]

A Technical Guide to the Spectral Analysis of 3,3,5-Trimethyloctane

This guide provides a detailed overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 3,3,5-trimethyloctane. It is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of the spectral characteristics of this branched alkane. This document outlines predicted spectral data based on established principles of spectroscopy and provides standardized experimental protocols for data acquisition.

Predicted Spectral Data

Due to the limited availability of public experimental spectra for this compound, the following data are predicted based on its chemical structure and well-established spectroscopic principles for alkanes.

1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of organic molecules.

1.1.1. Predicted ¹H NMR Data

The proton NMR spectrum of this compound is expected to show a complex pattern of overlapping signals, characteristic of branched alkanes. Protons in alkanes typically resonate in the upfield region of the spectrum, generally between 0.5 and 2.0 ppm. The chemical shifts are influenced by the local electronic environment and the degree of substitution.

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| CH₃ (C1, C8) | ~0.9 | Triplet | 6H |

| CH₂ (C2) | ~1.2-1.4 | Quartet | 2H |

| CH₃ (on C3) | ~0.9 | Singlet | 6H |

| CH₂ (C4) | ~1.1-1.3 | Multiplet | 2H |

| CH (C5) | ~1.4-1.6 | Multiplet | 1H |

| CH₃ (on C5) | ~0.8-0.9 | Doublet | 3H |

| CH₂ (C6) | ~1.1-1.3 | Multiplet | 2H |

| CH₂ (C7) | ~1.1-1.3 | Multiplet | 2H |

1.1.2. Predicted ¹³C NMR Data

The carbon NMR spectrum provides information on the different carbon environments within the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C1, C8 | ~14 |

| C2 | ~35-40 |

| C3 | ~30-35 (quaternary) |

| CH₃ (on C3) | ~25-30 |

| C4 | ~40-45 |

| C5 | ~30-35 |

| CH₃ (on C5) | ~20-25 |

| C6 | ~35-40 |

| C7 | ~20-25 |

1.2. Infrared (IR) Spectroscopy

The IR spectrum of an alkane is characterized by absorptions corresponding to C-H and C-C bond vibrations.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| C-H Stretch (sp³ C-H) | 2850-3000 | Strong |

| C-H Bend (CH₃ and CH₂) | 1450-1470 | Medium |

| C-H Bend (CH₃ umbrella mode) | 1370-1380 | Medium |

| C-C Stretch | 800-1200 | Weak to Medium |

1.3. Mass Spectrometry (MS)

Mass spectrometry of alkanes typically results in fragmentation of the parent molecule. The fragmentation pattern is dictated by the stability of the resulting carbocations.

| m/z | Predicted Fragment | Relative Abundance |

| 156 | [M]⁺ (Molecular Ion) | Low to absent |

| 141 | [M-CH₃]⁺ | Low |

| 127 | [M-C₂H₅]⁺ | Moderate |

| 99 | [M-C₄H₉]⁺ | Moderate |

| 85 | [C₆H₁₃]⁺ | High |

| 71 | [C₅H₁₁]⁺ | High |

| 57 | [C₄H₉]⁺ | Very High (Base Peak) |

| 43 | [C₃H₇]⁺ | High |

Experimental Protocols

The following are general experimental protocols for obtaining spectral data for a liquid alkane such as this compound.

2.1. NMR Spectroscopy

-

Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard (δ = 0 ppm).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the spectra.

-

¹H NMR Acquisition: A standard one-pulse sequence is used. Key parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 8 to 16 scans are co-added to improve the signal-to-noise ratio.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence is used to obtain a spectrum with singlets for each unique carbon. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the lower natural abundance of ¹³C and its longer relaxation times.

2.2. Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample, a thin film is prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: A background spectrum of the clean salt plates is first recorded. The sample is then placed in the IR beam path, and the sample spectrum is acquired. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹). A typical spectral range is 4000 to 400 cm⁻¹.

2.3. Mass Spectrometry (MS)

-

Sample Introduction: The liquid sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation from any impurities, or by direct injection.

-

Ionization: Electron Ionization (EI) is a common method for alkanes. The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: An electron multiplier or other sensitive detector records the abundance of each ion. The resulting mass spectrum is a plot of relative intensity versus m/z.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectral analysis of a chemical compound.

Caption: Workflow for the spectral analysis of this compound.

An In-depth Technical Guide to the Synthesis of 3,3,5-Trimethyloctane

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a detailed overview of plausible synthetic pathways for the branched alkane 3,3,5-trimethyloctane. While specific literature detailing the synthesis of this exact molecule is scarce, this guide outlines two robust, generalized methods applicable for its preparation: a Grignard reaction-based approach and a Gilman reagent (organocuprate) approach. These methods are fundamental in organic chemistry for the construction of complex carbon skeletons.

This document provides detailed hypothetical experimental protocols, data presentation in tabular format for clarity, and visual diagrams of the synthesis pathways and experimental workflows to facilitate understanding and replication.

Pathway 1: Grignar-Reaktion-basierte Synthese

This pathway involves a two-step process starting with the reaction of a Grignard reagent with a ketone to form a tertiary alcohol, followed by the reduction of the alcohol to the final alkane product. This method is highly versatile, allowing for the synthesis of a wide variety of branched alkanes by selecting the appropriate Grignard reagent and ketone.

Experimental Protocol

Step 1: Synthesis of 3,5-dimethyl-3-octanol (B14647588)

-

Preparation of the Grignard Reagent:

-

In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel under an inert argon atmosphere, add magnesium turnings (2.67 g, 0.11 mol).

-

Activate the magnesium with a small crystal of iodine.

-

Add anhydrous diethyl ether (30 mL) to the flask.

-

In the dropping funnel, prepare a solution of 2-bromobutane (B33332) (15.07 g, 0.11 mol) in anhydrous diethyl ether (50 mL).

-

Add a small portion of the 2-bromobutane solution to the magnesium suspension to initiate the reaction, evidenced by the disappearance of the iodine color and gentle reflux.

-

Once initiated, add the remaining 2-bromobutane solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

-

Reaction with Ketone:

-

Cool the Grignard reagent solution to 0 °C in an ice bath.

-

Prepare a solution of 3-methyl-2-hexanone (B1360152) (11.42 g, 0.1 mol) in anhydrous diethyl ether (30 mL) and add it dropwise to the stirred Grignard reagent.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.

-

-

Work-up and Isolation:

-

Carefully pour the reaction mixture over a mixture of crushed ice and a saturated aqueous solution of ammonium (B1175870) chloride.

-

Separate the ether layer and extract the aqueous layer twice with diethyl ether (2 x 40 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude tertiary alcohol.

-

Purify the crude product by vacuum distillation to obtain pure 3,5-dimethyl-3-octanol.

-

Step 2: Reduction of 3,5-dimethyl-3-octanol to this compound

-

Reaction Setup:

-

In a 250 mL round-bottom flask, dissolve the purified 3,5-dimethyl-3-octanol (15.83 g, 0.1 mol) in glacial acetic acid (50 mL).

-

Add a catalytic amount of palladium on carbon (10% Pd/C, 0.5 g).

-

-

Hydrogenation:

-

Flush the flask with hydrogen gas and maintain a hydrogen atmosphere using a balloon.

-

Stir the mixture vigorously at room temperature for 24 hours.

-

-

Work-up and Purification:

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with diethyl ether.

-

Neutralize the filtrate with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent by rotary evaporation.

-

Purify the resulting crude product by fractional distillation to yield this compound.

-

Data Presentation

| Reactant/Product | Molecular Formula | Molar Mass ( g/mol ) | Amount (g) | Moles | Theoretical Yield (g) | Actual Yield (g) | Percent Yield (%) |

| Step 1: 3,5-dimethyl-3-octanol Synthesis | |||||||

| 2-Bromobutane | C4H9Br | 137.02 | 15.07 | 0.11 | |||

| Magnesium | Mg | 24.31 | 2.67 | 0.11 | |||

| 3-Methyl-2-hexanone | C7H14O | 114.19 | 11.42 | 0.10 | 15.83 | 13.46 | 85 |

| 3,5-Dimethyl-3-octanol | C11H24O | 172.31 | 15.83 | ||||

| Step 2: Reduction to this compound | |||||||

| 3,5-Dimethyl-3-octanol | C11H24O | 172.31 | 13.46 | 0.078 | |||

| This compound | C11H24 | 156.31 | 12.20 | 10.37 | 85 |

Synthesis Pathway Diagram

Caption: Grignard-based synthesis of this compound.

Pathway 2: Gilman Reagent (Organocuprate) based Synthesis

This pathway utilizes a Gilman reagent for a direct alkylation approach. Gilman reagents (lithium dialkylcuprates) are excellent for forming carbon-carbon bonds and are generally less basic than Grignard reagents, which can minimize side reactions like elimination.

Experimental Protocol

-

Preparation of the Gilman Reagent:

-

In a flame-dried 250 mL Schlenk flask under an inert argon atmosphere, add lithium metal (1.53 g, 0.22 mol) to anhydrous diethyl ether (50 mL).

-

Add 2-bromobutane (15.07 g, 0.11 mol) dropwise to the stirred suspension at a rate that maintains a gentle reflux.

-

After the addition is complete, continue stirring for 1 hour to ensure the formation of sec-butyllithium (B1581126).

-

In a separate flask, suspend copper(I) iodide (10.48 g, 0.055 mol) in anhydrous diethyl ether (50 mL) and cool to -78 °C (dry ice/acetone bath).

-

Slowly add the prepared sec-butyllithium solution to the copper(I) iodide suspension via cannula.

-

Allow the mixture to warm slightly to form a clear solution of the Gilman reagent, lithium di-sec-butylcuprate.

-

-

Alkylation Reaction:

-

Cool the Gilman reagent solution back to -78 °C.

-

Add a solution of 3,3-dimethyl-1-chlorohexane (16.27 g, 0.1 mol) in anhydrous diethyl ether (30 mL) dropwise to the stirred Gilman reagent.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 40 mL).

-

Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by fractional distillation to obtain this compound.

-

Data Presentation

| Reactant/Product | Molecular Formula | Molar Mass ( g/mol ) | Amount (g) | Moles | Theoretical Yield (g) | Actual Yield (g) | Percent Yield (%) |

| 2-Bromobutane | C4H9Br | 137.02 | 15.07 | 0.11 | |||

| Lithium | Li | 6.94 | 1.53 | 0.22 | |||

| Copper(I) Iodide | CuI | 190.45 | 10.48 | 0.055 | |||

| 3,3-Dimethyl-1-chlorohexane | C8H17Cl | 148.67 | 14.87 | 0.10 | |||

| This compound | C11H24 | 156.31 | 15.63 | 12.50 | 80 |

Synthesis Pathway Diagram

Caption: Gilman reagent-based synthesis of this compound.

General Experimental Workflow

The following diagram illustrates a generalized workflow applicable to both synthetic pathways, from reaction setup to final product purification.

Caption: General experimental workflow for organic synthesis.

A Technical Guide to the Solubility of 3,3,5-Trimethyloctane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility characteristics of 3,3,5-trimethyloctane, a highly branched, nonpolar alkane. Due to a lack of specific published quantitative solubility data for this compound, this document focuses on the fundamental principles governing its solubility, predictive analysis in various organic solvent classes, and detailed experimental protocols for determining its solubility.

Theoretical Principles of Solubility

The solubility of a substance is primarily dictated by the intermolecular forces between the solute and the solvent molecules. The guiding principle is "like dissolves like," which implies that substances with similar polarities and intermolecular forces tend to be miscible.

This compound (C₁₁H₂₄) is a nonpolar molecule. The only intermolecular forces present are weak London dispersion forces (an instance of van der Waals forces). The extent of these forces increases with the surface area and molecular weight of the molecule. For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be overcome by the energy released from the formation of solute-solvent interactions.

When this compound is mixed with an organic solvent, the dissolution process is governed by the following interactions:

-

Nonpolar Solvents (e.g., Hexane, Toluene, Carbon Tetrachloride): These solvents also exhibit London dispersion forces as their primary intermolecular interaction. When this compound is introduced, the van der Waals forces between its molecules and the solvent molecules are readily established, and the energy balance is favorable for dissolution.[1][2][3][4][5][6] Therefore, this compound is expected to be highly soluble, likely miscible in all proportions, in nonpolar organic solvents.[7][8]

-

Polar Aprotic Solvents (e.g., Acetone, Dimethylformamide - DMF): These solvents possess dipole-dipole interactions in addition to London dispersion forces. While there will be some interaction between the nonpolar alkane and the nonpolar parts of these solvent molecules, the strong dipole-dipole forces of the solvent molecules are not easily overcome by the weak van der Waals forces formed with the alkane. Consequently, the solubility of this compound in polar aprotic solvents is expected to be significantly lower than in nonpolar solvents.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents are characterized by strong hydrogen bonds. For an alkane to dissolve, it would need to disrupt this hydrogen-bonding network.[1][5] The energy required to break these hydrogen bonds is substantial and is not compensated by the weak London dispersion forces that would form between the alkane and the alcohol molecules.[5] As a result, this compound is predicted to have very low solubility in polar protic solvents.

Predicted Solubility Data

While experimental data is not available, the following table provides a hypothetical representation of the expected solubility of this compound in various organic solvents at a standard temperature (e.g., 25°C). This table serves as a template for presenting experimentally determined data.

| Organic Solvent | Solvent Class | Predicted Solubility at 25°C ( g/100 mL) |

| n-Hexane | Nonpolar | Miscible |

| Toluene | Nonpolar | Miscible |

| Carbon Tetrachloride | Nonpolar | Miscible |

| Diethyl Ether | Weakly Polar | Highly Soluble |

| Acetone | Polar Aprotic | Sparingly Soluble |

| Dimethylformamide (DMF) | Polar Aprotic | Sparingly to Insoluble |

| Ethanol | Polar Protic | Very Sparingly Soluble to Insoluble |

| Methanol | Polar Protic | Insoluble |

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data for this compound, the following established experimental methods can be employed.

This gravimetric method is a widely accepted technique for determining the solubility of a substance in a solvent.

Principle: An excess amount of the solute (this compound) is mixed with the solvent of interest. The mixture is agitated at a constant temperature until equilibrium is reached. The saturated solution is then separated from the undissolved solute, and the concentration of the solute in the solution is determined gravimetrically.

Materials and Apparatus:

-

This compound (solute)

-

Organic solvent of interest (solvent)

-

Analytical balance

-

Thermostatic water bath or incubator with shaking capabilities

-

Glass flasks with airtight stoppers

-

Syringes and filters (e.g., 0.45 µm PTFE)

-

Pre-weighed vials

Procedure:

-

Add an excess amount of this compound to a known volume or mass of the chosen organic solvent in a glass flask. The presence of a separate phase of this compound should be visible.

-

Seal the flask tightly to prevent solvent evaporation.

-

Place the flask in a thermostatic shaker bath set to the desired temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. Preliminary studies may be needed to determine the time to reach equilibrium.

-

After agitation, allow the flask to rest in the thermostatic bath for several hours to allow the undissolved this compound to separate (either by settling or creaming, depending on density).

-

Carefully withdraw a known volume of the supernatant (the saturated solution) using a syringe. To avoid transferring any undissolved solute, the syringe can be fitted with a filter.

-

Transfer the aliquot of the saturated solution to a pre-weighed vial.

-

Determine the mass of the aliquot.

-

Evaporate the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven at a temperature that ensures solvent removal without significant loss of the less volatile this compound.

-

Once the solvent is fully evaporated, weigh the vial containing the this compound residue.

-

The mass of the dissolved this compound can be calculated by subtracting the initial mass of the vial from the final mass.

-

The solubility can then be expressed in various units, such as g/100 mL or mol/L.

This method is suitable for volatile solutes and solvents and offers high precision.

Principle: A saturated solution is prepared as in the shake-flask method. The concentration of the solute in the saturated solution is then determined using a gas chromatograph with a suitable detector (e.g., Flame Ionization Detector - FID), by comparing the peak area of the solute to a calibration curve prepared from standards of known concentrations.

Materials and Apparatus:

-

Same as for the shake-flask method.

-

Gas chromatograph (GC) with an appropriate column and FID.

-

Volumetric flasks and syringes for preparing standards.

-

Internal standard (optional, but recommended for higher accuracy).

Procedure:

-

Preparation of Saturated Solution: Follow steps 1-6 of the Isothermal Shake-Flask Method to prepare a saturated solution of this compound in the chosen solvent at a constant temperature.

-

Preparation of Calibration Standards: Prepare a series of standard solutions of this compound in the same solvent, with concentrations spanning the expected solubility range. If using an internal standard, add a constant, known amount of the internal standard to each calibration standard and to the saturated sample.

-

GC Analysis:

-

Inject a known volume of each calibration standard into the GC and record the peak area for this compound (and the internal standard, if used).

-

Construct a calibration curve by plotting the peak area (or the ratio of the analyte peak area to the internal standard peak area) against the concentration of this compound.

-

Inject a known volume of the filtered saturated solution into the GC and record the corresponding peak area(s).

-

-

Quantification: Use the calibration curve to determine the concentration of this compound in the saturated solution. This concentration represents the solubility at the experimental temperature.

Visualization of Solvent Selection Workflow

The following diagram illustrates a logical workflow for selecting a suitable organic solvent for an application involving this compound, based on solubility requirements.

Caption: Workflow for selecting an organic solvent for this compound.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. All about Solubility of Alkanes [unacademy.com]

- 3. Physical Properties of Alkanes a.) Solubility- According to "like dissolv.. [askfilo.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Physical Properties of Alkanes | OpenOChem Learn [learn.openochem.org]

- 8. chem.libretexts.org [chem.libretexts.org]

Theoretical Conformational Analysis of 3,3,5-Trimethyloctane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to the Conformational Analysis of 3,3,5-Trimethyloctane

This compound is a branched alkane with the molecular formula C₁₁H₂₄. As with all acyclic alkanes, rotation around its carbon-carbon single bonds gives rise to a multitude of three-dimensional arrangements known as conformations. The relative stability of these conformers is dictated by a delicate balance of torsional and steric strains. Understanding the preferred conformations is crucial in fields such as drug development, where molecular shape plays a pivotal role in biological activity, and in materials science, where intermolecular interactions are governed by the accessible surface of a molecule.

The conformational landscape of this compound is particularly complex due to the presence of a quaternary carbon at the 3-position and a chiral center at the 5-position. These structural features introduce significant steric hindrance, which strongly influences the rotational barriers and the population of stable conformers. Theoretical studies, employing computational chemistry methods, are indispensable for elucidating the potential energy surface of such molecules.

Key Rotatable Bonds and Anticipated Conformational Preferences

The overall shape of this compound is primarily determined by the dihedral angles of its carbon backbone. The most significant rotational barriers are expected around the C3-C4 and C4-C5 bonds due to the steric bulk of the methyl and ethyl groups.

-

Rotation about the C3-C4 bond: This bond connects a quaternary carbon (C3) bearing two methyl groups and an ethyl group to a secondary carbon (C4). Rotations around this bond will involve interactions between the substituents on C3 and the rest of the octane (B31449) chain.

-

Rotation about the C4-C5 bond: This bond connects two secondary carbons, with C5 bearing a methyl group. The interactions between the substituents on C4 and C5 will lead to classic staggered and eclipsed conformations, analogous to those seen in butane, but with increased complexity due to the larger substituents.

The most stable conformations will be those that minimize both torsional strain (by adopting staggered arrangements) and steric strain (by positioning the bulkiest groups away from each other).

Quantitative Conformational Data (Illustrative)

Due to the absence of specific published data for this compound, the following table presents a hypothetical but realistic summary of the relative energies of the most stable conformers resulting from rotation around the C4-C5 bond. These values are estimated based on known energetic penalties for gauche and eclipsing interactions in similar alkanes.[1][2][3]

| Conformer | Dihedral Angle (C3-C4-C5-C6) | Key Interactions | Relative Energy (kcal/mol) |

| Anti | ~180° | Minimized steric interactions | 0.0 (Reference) |

| Gauche | ~60° | Gauche interaction between the C3-substituent and the C6-carbon | ~0.9 - 1.2 |

| Eclipsed 1 | ~0° | Eclipsing of H and the C3-substituent | ~4.0 - 5.0 |

| Eclipsed 2 | ~120° | Eclipsing of H and the C6-carbon | ~3.5 - 4.5 |

Disclaimer: The data in this table is illustrative and intended to provide a qualitative understanding of the conformational energetics. Actual values would require specific computational studies as outlined in the protocol below.

Detailed Protocol for Computational Conformational Analysis

This section details a standard methodology for the theoretical study of this compound conformations.

Objective: To identify the low-energy conformers of this compound and to determine their relative energies and key geometrical parameters.

Methodology:

-

Initial Structure Generation:

-

Construct the 3D structure of this compound using a molecular modeling software (e.g., Avogadro, ChemDraw).

-

Perform an initial rough geometry optimization using a molecular mechanics force field (e.g., MMFF94 or UFF) to obtain a reasonable starting geometry.

-

-

Conformational Search:

-

Systematic Search: For key dihedral angles (e.g., C3-C4-C5-C6), perform a systematic rotational scan. For each increment of rotation (e.g., 30 degrees), a constrained geometry optimization is carried out. This method is computationally intensive but thorough for a limited number of dihedrals.

-

Stochastic Search (e.g., Monte Carlo): Randomly vary the torsional angles of the molecule and perform a geometry optimization for each new conformation. The energies of the resulting conformers are compared, and low-energy structures are retained. This is more efficient for molecules with many rotatable bonds.

-

-

Quantum Mechanical Optimization and Energy Refinement:

-

Take the unique, low-energy conformers identified in the conformational search and perform full geometry optimizations using a higher level of theory. Density Functional Theory (DFT) is a common choice.

-

Functional: B3LYP or a dispersion-corrected functional like ωB97X-D.

-

Basis Set: A Pople-style basis set like 6-31G(d) for initial optimizations, followed by a larger basis set like 6-311+G(d,p) for more accurate single-point energy calculations.

-

-

The geometry optimization should be performed without any constraints.

-

-

Vibrational Frequency Analysis:

-

For each optimized conformer, perform a vibrational frequency calculation at the same level of theory used for the optimization.

-

The absence of imaginary frequencies confirms that the structure is a true energy minimum.

-

The frequency data can be used to calculate thermodynamic properties such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy at a given temperature.

-

-

Data Analysis:

-

Calculate the relative energies of the conformers, including ZPVE corrections.

-

Analyze the key dihedral angles and bond lengths of the stable conformers.

-

The population of each conformer at a given temperature can be estimated using the Boltzmann distribution.

-

Visualizations of Theoretical Workflows and Concepts

The following diagrams, generated using the DOT language, illustrate the workflow for a computational conformational analysis and a hypothetical potential energy surface for this compound.

Caption: Workflow for a typical computational conformational analysis study.

Caption: A hypothetical potential energy surface for a key dihedral angle.

Conclusion

The conformational analysis of this compound, while not yet detailed in dedicated research, can be thoroughly investigated using modern computational chemistry techniques. The principles of torsional and steric strain predict a complex potential energy surface with a preference for staggered conformations that minimize interactions between the bulky substituents. The detailed protocol provided in this guide offers a robust framework for researchers to conduct such a study, which would provide valuable insights for applications in drug design and materials science. The illustrative data and visualizations serve as a foundational guide to the expected conformational behavior of this highly branched alkane.

References

- 1. 3.7 Conformations of Other Alkanes – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 2. Conformational Analysis of Alkanes – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

Unraveling the Synthesis of 3,3,5-Trimethyloctane: A Historical and Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the discovery and historical synthesis of 3,3,5-trimethyloctane, a branched alkane with significance in various chemical research domains. While a definitive "discovery" of this specific isomer is not prominently documented in early chemical literature, its synthesis falls under the broader umbrella of advancements in forming complex hydrocarbon structures. This guide outlines a plausible and historically relevant synthetic pathway, complete with detailed experimental protocols, quantitative data, and logical diagrams to elucidate the process.

Historical Context: The Dawn of Branched Alkane Synthesis

The late 19th and early 20th centuries marked a pivotal era in organic chemistry, with the development of reactions that allowed for the construction of complex carbon skeletons. The synthesis of highly branched alkanes, such as this compound, became feasible with the advent of powerful organometallic reagents.

Two key historical methods laid the groundwork for such syntheses:

-

The Wurtz Reaction (1855): This reaction, involving the coupling of two alkyl halides in the presence of sodium, was one of the earliest methods for forming carbon-carbon bonds. However, it was generally limited to the synthesis of symmetrical alkanes and often resulted in a mixture of products, making it less suitable for the controlled synthesis of a specific isomer like this compound.

-

The Grignard Reaction (1900): The discovery of organomagnesium halides (Grignard reagents) by Victor Grignard revolutionized organic synthesis. This method provided a much more versatile and controlled way to form carbon-carbon bonds by reacting a Grignard reagent with an electrophile, such as a ketone. This approach is the most logical and historically pertinent for the targeted synthesis of this compound.

A Plausible Synthetic Pathway: Grignard Reaction and Reduction

A logical and efficient synthesis of this compound involves a two-step process:

-

Grignard Reaction: The reaction of a suitable Grignard reagent with a ketone to create the tertiary alcohol intermediate, 3,3,5-trimethyloctan-5-ol.

-

Reduction: The subsequent removal of the hydroxyl group from the tertiary alcohol to yield the final alkane product.

This pathway allows for the precise construction of the desired carbon framework.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound based on established chemical principles.

Step 1: Synthesis of 3,3,5-Trimethyloctan-5-ol via Grignard Reaction

This step involves the reaction of methylmagnesium bromide with 3,3-dimethyl-2-octanone.

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Methyl bromide

-

3,3-Dimethyl-2-octanone

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous sodium sulfate

Procedure:

-

Preparation of Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of methyl bromide in anhydrous diethyl ether to the magnesium turnings with stirring. The reaction is initiated when the color of iodine disappears and bubbling is observed. Maintain a gentle reflux until all the magnesium has reacted.

-

Reaction with Ketone: Cool the freshly prepared methylmagnesium bromide solution to 0 °C in an ice bath. Add a solution of 3,3-dimethyl-2-octanone in anhydrous diethyl ether dropwise to the Grignard reagent with continuous stirring.

-

Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour. Carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

-

Extraction and Isolation: Transfer the mixture to a separatory funnel. Separate the ethereal layer and extract the aqueous layer twice with diethyl ether. Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure to obtain the crude 3,3,5-trimethyloctan-5-ol. The product can be purified by fractional distillation.

Step 2: Reduction of 3,3,5-Trimethyloctan-5-ol to this compound

The tertiary alcohol can be reduced to the corresponding alkane using a variety of methods. A common and effective method is through a two-step process involving dehydration followed by hydrogenation. A more direct, albeit historically harsher, method is the Clemmensen or Wolff-Kishner reduction of the precursor ketone. For the purpose of this guide, we will focus on a modern and widely applicable method. A common method for the reduction of tertiary alcohols to alkanes involves converting the alcohol to a tosylate followed by reduction with a hydride source like lithium aluminum hydride.

Materials:

-

3,3,5-Trimethyloctan-5-ol

-

p-Toluenesulfonyl chloride

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether

-

Hydrochloric acid (dilute)

-

Anhydrous sodium sulfate

Procedure:

-

Tosylation: Dissolve 3,3,5-trimethyloctan-5-ol in pyridine and cool the solution in an ice bath. Slowly add p-toluenesulfonyl chloride in portions with stirring. Allow the reaction to proceed overnight at room temperature.

-

Work-up: Pour the reaction mixture into ice-cold dilute hydrochloric acid and extract with diethyl ether. Wash the organic layer with saturated sodium bicarbonate solution and then with brine. Dry the ethereal solution over anhydrous sodium sulfate.

-

Reduction: In a separate flame-dried flask, prepare a suspension of lithium aluminum hydride in anhydrous diethyl ether under a nitrogen atmosphere. Cool the suspension in an ice bath. Add the solution of the tosylate in anhydrous diethyl ether dropwise to the LiAlH₄ suspension.

-

Quenching and Isolation: After the addition is complete, allow the mixture to stir at room temperature for several hours. Carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, 15% sodium hydroxide (B78521) solution, and then water again.

-

Final Purification: Filter the resulting precipitate and wash it with diethyl ether. Combine the filtrate and washings, dry over anhydrous sodium sulfate, and remove the ether by distillation. The resulting this compound can be purified by fractional distillation.

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis of this compound. Actual yields may vary depending on the specific reaction conditions and scale.

| Step | Reactant | Product | Molecular Weight ( g/mol ) | Theoretical Yield (from 1 mol of ketone) | Expected Yield (%) |

| 1 | 3,3-Dimethyl-2-octanone | 3,3,5-Trimethyloctan-5-ol | 156.27 | 172.31 g | 80-90 |

| 2 | 3,3,5-Trimethyloctan-5-ol | This compound | 172.31 | 156.31 g | 70-85 |

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₁H₂₄ |

| Molecular Weight | 156.31 g/mol |

| Boiling Point | ~175 °C |

| Density | ~0.74 g/cm³ |

| Refractive Index | ~1.42 |

Mandatory Visualizations

The following diagrams illustrate the logical flow of the synthetic pathway.

Caption: Synthetic pathway for this compound.

Caption: Experimental workflow for the synthesis.

Methodological & Application

Application Notes and Protocols for the Use of 3,3,5-Trimethyloctane in Gas Chromatography

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing 3,3,5-trimethyloctane as a standard in gas chromatography (GC). This document outlines its physicochemical properties, applications, and detailed protocols for its use as an internal standard for quantitative analysis.

Introduction

This compound is a branched-chain alkane that can serve as a valuable reference compound in analytical chemistry, particularly in gas chromatography. Its stable, non-polar nature and distinct elution profile make it a suitable candidate for use as an internal standard in the analysis of various volatile and semi-volatile organic compounds. The use of an internal standard is a robust method to improve the precision and accuracy of quantitative analysis by correcting for variations in sample injection volume, instrument response, and sample preparation.[1][2]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in gas chromatography.

| Property | Value | Unit |

| Molecular Formula | C₁₁H₂₄ | |

| Molecular Weight | 156.31 | g/mol |

| Boiling Point | ~176 | °C (estimated) |

| Density | ~0.75 | g/cm³ (estimated) |

| CAS Number | 62016-41-5 |

Data sourced from PubChem and NIST WebBook.[3][4]

Applications in Gas Chromatography

This compound is primarily utilized in the following gas chromatography applications:

-

Internal Standard: In quantitative analysis, an internal standard (IS) is a compound added at a constant, known concentration to all samples, calibration standards, and blanks.[5][6] this compound is an excellent candidate for an internal standard in the analysis of hydrocarbon mixtures and other non-polar analytes due to its chemical inertness and the likelihood of a unique retention time, which minimizes the risk of co-elution with target analytes. The use of an internal standard corrects for variations in injection volume and instrument response, thereby improving the accuracy and precision of the analysis.

-

Retention Time Marker: Due to its consistent elution time under defined GC conditions, this compound can be used as a retention time marker to aid in the identification of unknown compounds in a sample by comparing their relative retention times.

-

System Suitability Standard: Injecting a known concentration of this compound can be used to verify the performance of the GC system, including column efficiency, injector precision, and detector response, before running a sequence of samples.

Experimental Protocols

The following protocols provide a starting point for the use of this compound as an internal standard in gas chromatography. Method optimization will be required based on the specific application, analyte(s) of interest, and the sample matrix.

Preparation of this compound Internal Standard Stock Solution

This protocol describes the preparation of a 1000 ppm (µg/mL) stock solution of this compound.

Materials:

-

This compound (high purity, ≥99%)

-

Hexane (B92381) (GC grade or equivalent high-purity solvent)

-

10 mL volumetric flask, Class A

-

Analytical balance

-

Micropipette

-

2 mL autosampler vials with caps

Procedure:

-

Accurately weigh approximately 10 mg of this compound into a clean, dry 10 mL volumetric flask. Record the exact weight.

-

Add a small amount of hexane to the flask to dissolve the this compound.

-

Once dissolved, fill the volumetric flask to the 10 mL mark with hexane.

-

Cap the flask and invert it several times to ensure the solution is homogeneous.

-

Calculate the exact concentration of the stock solution in µg/mL.

-

Transfer the internal standard stock solution to a labeled autosampler vial.

Gas Chromatography (GC-FID) Method for Analysis

This protocol outlines a general GC-FID method suitable for the analysis of C10-C15 hydrocarbons, where this compound can be used as an internal standard.

| GC Parameter | Setting |

| Column | 100% Dimethyl Polysiloxane (e.g., DB-1, HP-1, or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Oven Temperature Program | Initial: 50°C, hold for 2 minRamp: 10°C/min to 250°C, hold for 5 min |

| Injector | Split/Splitless |

| Injector Temperature | 250°C |

| Injection Volume | 1 µL |

| Split Ratio | 50:1 (can be adjusted based on analyte concentration) |

| Carrier Gas | Helium or Hydrogen |

| Flow Rate | 1.0 mL/min (constant flow) |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 280°C |

Note: The oven temperature program is a starting point and should be optimized to achieve good resolution between the internal standard and the analytes of interest.[1]

Calibration Curve Construction using this compound as an Internal Standard

This protocol describes the preparation of calibration standards and the construction of a calibration curve for the quantification of a target analyte using this compound as an internal standard.

Procedure:

-

Prepare Analyte Stock Solution: Prepare a 1000 ppm stock solution of the target analyte in hexane.

-

Prepare Calibration Standards: Prepare a series of at least five calibration standards by diluting the analyte stock solution with hexane in volumetric flasks.

-

Add Internal Standard: To each calibration standard, add a constant and precise amount of the this compound internal standard stock solution to achieve a final concentration that is in the mid-range of the expected analyte concentrations.

-

Analyze Standards: Analyze each calibration standard using the optimized GC method.

-

Construct Calibration Curve: For each calibration standard, calculate the ratio of the peak area of the analyte to the peak area of the internal standard. Plot this ratio (y-axis) against the concentration of the analyte (x-axis).

-

Perform Linear Regression: Perform a linear regression on the plotted data to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²), which should be ≥ 0.995 for a good quality calibration.

Sample Analysis

Procedure:

-

Prepare Sample: Prepare the unknown sample in the same solvent used for the calibration standards.

-

Add Internal Standard: Add the same constant and precise amount of the this compound internal standard stock solution to the prepared sample as was added to the calibration standards.

-

Analyze Sample: Analyze the sample using the same GC method used for the calibration standards.

-

Quantify Analyte: Calculate the ratio of the peak area of the analyte to the peak area of the internal standard in the sample chromatogram. Use the equation from the calibration curve to determine the concentration of the analyte in the sample.

Data Presentation

The following table presents hypothetical quantitative data for a calibration curve constructed for n-dodecane using this compound as an internal standard.

| Standard Level | n-Dodecane Conc. (ppm) | This compound Conc. (ppm) | n-Dodecane Peak Area | This compound Peak Area | Peak Area Ratio (Analyte/IS) |

| 1 | 10 | 50 | 25,000 | 125,000 | 0.200 |

| 2 | 25 | 50 | 63,000 | 126,000 | 0.500 |

| 3 | 50 | 50 | 124,000 | 124,000 | 1.000 |

| 4 | 75 | 50 | 188,000 | 125,000 | 1.504 |

| 5 | 100 | 50 | 252,000 | 126,000 | 2.000 |

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship of using an internal standard.

Caption: Experimental workflow for quantitative GC analysis using an internal standard.

Caption: Logical relationship of internal standard quantification.

Conclusion

This compound is a suitable compound for use as an internal standard in gas chromatography for the quantitative analysis of non-polar analytes. Its chemical stability and distinct retention characteristics can significantly enhance the accuracy and precision of analytical measurements. The protocols provided herein serve as a robust starting point for method development. Researchers, scientists, and drug development professionals are encouraged to optimize these methods for their specific analytical needs to achieve high-quality, reproducible results.

References

- 1. chromatographytoday.com [chromatographytoday.com]

- 2. AMT - Mapping and quantifying isomer sets of hydrocarbons (ââ¥ââC12) in diesel exhaust, lubricating oil and diesel fuel samples using GCââÃââGC-ToF-MS [amt.copernicus.org]

- 3. This compound [chemicalbook.com]

- 4. This compound | C11H24 | CID 18709971 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. chromatographyonline.com [chromatographyonline.com]

Application Notes and Protocols: 3,3,5-Trimethyloctane as a Non-Polar Solvent in Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3,5-Trimethyloctane is a branched-chain alkane that serves as a non-polar solvent with potential applications in various spectroscopic techniques. Its saturated hydrocarbon structure renders it relatively inert, minimizing interactions with analytes and preserving the fine spectral details of compounds under investigation. This characteristic is particularly advantageous in UV-Vis and fluorescence spectroscopy, where solvent effects can significantly influence absorption and emission spectra. This document provides an overview of the properties of this compound, along with generalized protocols for its use in spectroscopic analysis.

Physicochemical and Spectroscopic Properties

Table 1: Physicochemical and Estimated Spectroscopic Properties of this compound

| Property | Value | Source/Estimation Basis |

| Chemical Formula | C₁₁H₂₄ | PubChem |

| Molecular Weight | 156.31 g/mol | PubChem |

| Boiling Point | ~174 °C | ChemicalBook |

| Density | ~0.747 g/cm³ | ChemicalBook |

| Refractive Index | ~1.419 | ChemicalBook |

| UV Cutoff (Estimated) | ~215 nm | Estimated based on isooctane (B107328) (215 nm) |

| Dielectric Constant (Estimated) | ~1.9 - 2.0 | Estimated based on isooctane (1.94) and other alkanes |

Applications in Spectroscopy

Due to its non-polar nature and expected transparency in the UV region, this compound is a promising solvent for the following spectroscopic applications:

-

UV-Vis Spectroscopy : Ideal for obtaining high-resolution spectra of non-polar analytes where solvent-induced spectral shifts are undesirable. Non-polar solvents are known to preserve the fine structure of UV spectra.

-

Fluorescence Spectroscopy : In fluorescence spectroscopy, the polarity of the solvent can significantly impact the emission spectrum of a fluorophore. Non-polar solvents like this compound can provide a reference environment with minimal solvent relaxation effects, which is crucial for studying the intrinsic photophysical properties of a molecule. Many fluorescent probes exhibit enhanced fluorescence in non-polar environments.[1]

Experimental Protocols

The following are generalized protocols for the use of a non-polar solvent such as this compound in UV-Vis and fluorescence spectroscopy.

Protocol 1: Sample Preparation and UV-Vis Spectroscopic Analysis

Objective: To obtain the UV-Vis absorption spectrum of a non-polar to moderately polar analyte using this compound as the solvent.

Materials:

-

This compound (spectroscopic grade)

-

Analyte of interest

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

-

UV-Vis spectrophotometer

Methodology:

-

Solvent Preparation: Ensure the this compound is of spectroscopic grade to minimize background absorbance.

-

Stock Solution Preparation:

-

Accurately weigh a known amount of the analyte.

-

Dissolve the analyte in a known volume of this compound in a volumetric flask to prepare a stock solution of known concentration.

-

-

Working Solution Preparation:

-

Prepare a series of dilutions from the stock solution using this compound to achieve the desired concentration range for analysis. The final concentration should yield an absorbance reading within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).

-

-

Spectrophotometer Setup:

-

Turn on the spectrophotometer and allow it to warm up as per the manufacturer's instructions.

-

Set the desired wavelength range for scanning.

-

-

Baseline Correction:

-

Fill a quartz cuvette with this compound to be used as the blank.

-

Place the blank cuvette in the reference and sample holders of the spectrophotometer and run a baseline correction.

-

-

Sample Measurement:

-

Rinse a sample cuvette with a small amount of the working solution before filling it.

-

Place the sample cuvette in the sample holder.

-

Acquire the absorption spectrum of the sample.

-

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λmax).

-

If performing quantitative analysis, use the absorbance at λmax and a calibration curve to determine the concentration of the analyte.

-

Protocol 2: Sample Preparation and Fluorescence Spectroscopic Analysis

Objective: To measure the fluorescence emission spectrum of a fluorescent analyte in a non-polar environment using this compound.

Materials:

-

This compound (spectroscopic grade, fluorescence-free)

-

Fluorescent analyte

-

Quartz fluorescence cuvettes (1 cm path length, four polished sides)

-

Volumetric flasks and pipettes

-

Fluorometer

Methodology:

-

Solvent Purity Check: Run a fluorescence scan of the this compound alone to ensure it is free from fluorescent impurities in the wavelength range of interest.

-

Solution Preparation:

-

Prepare a stock solution of the fluorescent analyte in this compound.

-

Prepare a dilute working solution from the stock solution. The absorbance of the working solution at the excitation wavelength should be low (typically < 0.1) to avoid inner filter effects.

-

-

Fluorometer Setup:

-

Turn on the fluorometer and allow the lamp to stabilize.

-

Set the excitation wavelength (λex), typically the absorbance maximum of the analyte.

-

Set the desired emission wavelength range (λem).

-

Optimize the excitation and emission slit widths to achieve a good signal-to-noise ratio without saturating the detector.

-

-

Blank Measurement:

-

Fill a fluorescence cuvette with this compound.

-